4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
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Overview
Description
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that contains both a thiazole ring and an aniline group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiazole ring, which is known for its biological activity, and the aniline group, which is a common motif in many pharmaceuticals, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The specific conditions would depend on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole: This compound lacks the aniline group but shares the thiazole ring, making it a useful comparison for studying the effects of the aniline group.
4-Chloroaniline: This compound lacks the thiazole ring but contains the aniline group, providing insights into the role of the thiazole ring.
Thiazole derivatives: Various thiazole derivatives with different substituents can be compared to understand the impact of different functional groups on the compound’s properties
Uniqueness
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is unique due to the combination of the thiazole ring and the aniline group. This combination imparts specific chemical and biological properties that are not present in compounds with only one of these functional groups. The presence of both groups allows for a wider range of chemical reactions and biological interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-5-1-11(2-6-12)15-18-14(9-19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHSCOLOVKIXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499262 |
Source
|
Record name | 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54883-32-8 |
Source
|
Record name | 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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